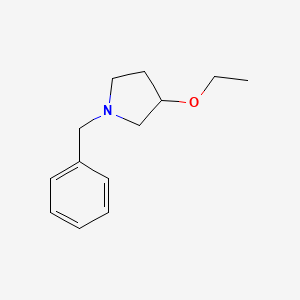

1-Benzyl-3-ethoxypyrrolidine

Descripción

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical and Pharmaceutical Sciences

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. tandfonline.comfrontiersin.org This scaffold is prevalent in a vast array of biologically active molecules, including natural alkaloids and synthetic therapeutic agents. frontiersin.org Its significance stems from several key features. The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a greater exploration of pharmacophore space compared to its flat aromatic counterpart, pyrrole. researchgate.netnih.gov This three-dimensionality is crucial for establishing precise interactions with biological targets like proteins and enzymes. researchgate.net

Furthermore, the pyrrolidine scaffold can possess multiple stereogenic centers, leading to a high degree of stereochemical diversity. nih.gov The specific spatial arrangement of substituents on the ring can dramatically influence a molecule's biological activity and target selectivity. researchgate.net This structural versatility has made the pyrrolidine nucleus one of the most favored scaffolds in drug design, appearing in numerous FDA-approved drugs. nih.gov Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. tandfonline.comfrontiersin.org

Overview of Substituted Pyrrolidines in Academic Research

Substituted pyrrolidines are a major focus of academic research due to their synthetic versatility and potential as bioactive agents. nih.gov The functionalization of the pyrrolidine ring can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing pyrrolidine core, such as the amino acid L-proline. researchgate.netnih.gov Researchers have developed numerous synthetic strategies, including multi-component reactions and catalytic cyclizations, to create diverse libraries of substituted pyrrolidines. acs.orgmdpi.com

These studies often explore how different substitution patterns on the pyrrolidine ring affect the molecule's properties and reactivity. For instance, research into polysubstituted pyrrolidines has identified compounds with significant anti-proliferation effects against various cancer cell lines. nih.gov Other studies focus on creating densely substituted pyrrolidines that can serve as organocatalysts or as precursors for complex molecular architectures. acs.org The ability to introduce substituents at various positions (e.g., N1, C2, C3) allows for the fine-tuning of a compound's electronic and steric properties, making substituted pyrrolidines valuable tools in both medicinal chemistry and organic synthesis. tandfonline.comtudelft.nl

Rationale for Dedicated Research on 1-Benzyl-3-ethoxypyrrolidine (B1370206) and its Analogues

Dedicated research into specific substituted pyrrolidines like 1-Benzyl-3-ethoxypyrrolidine is driven by the quest for novel chemical entities with unique properties. The "1-benzyl" group is a common protecting group in organic synthesis and is also found in many biologically active compounds. The "3-ethoxy" substitution introduces an ether linkage, which can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Propiedades

IUPAC Name |

1-benzyl-3-ethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAGWFZYAAHGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereochemistry of 1 Benzyl 3 Ethoxypyrrolidine

Theoretical and Experimental Conformational Studies of Pyrrolidine (B122466) Ring Systems

The pyrrolidine ring, a saturated five-membered heterocycle, is not planar. Instead, it undergoes a dynamic process of conformational change known as pseudorotation to alleviate torsional strain. nih.gov This process involves out-of-plane movements of the ring atoms, leading to a continuous interconversion between various non-planar forms, most notably the envelope (E) and twist (T) conformations. rsc.org In the envelope conformation, one atom is puckered out of the plane formed by the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the remaining three. rsc.org

Theoretical studies using ab initio and density functional theory (DFT) methods have been crucial in mapping the energy landscape of pyrrolidine's pseudorotation. rsc.orgacs.org These calculations show that the interconversion between different conformers occurs along a low-energy pathway, with a barrier of approximately 0.6 kcal/mol for the parent pyrrolidine. rsc.org The process allows for the interconversion between conformers where the N-H bond is in a pseudo-axial or pseudo-equatorial position. rsc.orgacs.org Experimental techniques such as microwave spectroscopy, electron diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy provide data that corroborate these theoretical models. rsc.orgbeilstein-journals.org Conformational analysis using vicinal proton-proton scalar couplings (³JHH) from ¹H NMR spectra is a well-established method to understand the conformation of the five-membered ring based on the pseudorotation concept. beilstein-journals.org

Summary of Theoretical Studies on Pyrrolidine Pseudorotation

| Methodology | Key Findings | Reference |

|---|---|---|

| Ab initio (MP2/6-31G**) | Pseudorotation is the preferred path for N-H axial/equatorial interconversion with a barrier of ~0.6 kcal mol⁻¹. Electron correlation is needed for an accurate description. | rsc.org |

| DFT and post-Hartree-Fock | The energy difference between N-H axial and equatorial conformers is highly dependent on the basis set size. High-level computations suggest the N-H equatorial structure is the most stable. | acs.org |

| NMR and Molecular Modeling | The conformation of the pyrrolidine ring can be tuned over the entire pseudorotation cycle by N-alkylation or N-acylation. | beilstein-journals.org |

| EPR Spectroscopy (on N-oxyl radicals) | A potential function V= 1/2V₁[1 – cos(P–P₁)]+ 1/2V₂[1 – cos2(P–P₂)] can describe the ring pseudorotation, where P is the pseudorotational phase. | rsc.org |

Influence of N-Benzyl and 3-Ethoxy Substituents on Ring Pucker

The conformational equilibrium of the pyrrolidine ring in 1-Benzyl-3-ethoxypyrrolidine (B1370206) is significantly influenced by its two substituents. The N-benzyl group replaces the hydrogen on the nitrogen, and studies on related N-alkylated pyrrolidines show that such substitutions can effectively tune the ring's conformation across the pseudorotation cycle. beilstein-journals.org The benzyl (B1604629) group, being sterically demanding, will have a profound impact on the energy landscape. Conformational analysis of related N-benzyl systems demonstrates that the benzyl group itself has preferred rotational orientations. ethz.ch Its position can sterically shield one face of the pyrrolidine ring, influencing the puckering to minimize steric clashes. ethz.ch The orientation of the benzyl group is the result of a delicate balance between stabilizing and destabilizing interactions with the rest of the molecule. ethz.chscielo.br

Expected Conformational Influences of Substituents

| Substituent | Expected Influence on Ring Pucker | Primary Effect |

|---|---|---|

| N-Benzyl | Influences the nitrogen inversion barrier and the overall ring conformation. The rotation of the benzyl group provides steric shielding to one face of the ring. | Steric Hindrance |

| 3-Ethoxy | Favors a pseudo-equatorial orientation to minimize steric strain. Influences the local pucker of the C2-C3-C4 segment of the ring. | Steric and Stereoelectronic |

Anomeric and Gauche Effects in Substituted Pyrrolidines

Stereoelectronic effects, such as the anomeric and gauche effects, play a critical role in the conformational preferences of substituted heterocycles. The anomeric effect is a stereoelectronic preference for an axial conformation of an electronegative substituent at the carbon adjacent (alpha) to a heteroatom in a saturated ring. It is generally explained by a stabilizing hyperconjugative interaction between the lone pair of the endocyclic heteroatom and the antibonding (σ) orbital of the exocyclic C-substituent bond (n → σ). beilstein-journals.orgresearchgate.net

In 1-benzyl-3-ethoxypyrrolidine, the substituent is at the C3 position (beta to the nitrogen). While the classical anomeric effect applies to α-substituents, related stereoelectronic interactions are still at play. A "generalized anomeric effect" can arise from the delocalization of the nitrogen lone pair into the σ* orbital of the C-O bond of the ethoxy group (nN → σ*C-O). beilstein-journals.orgbeilstein-journals.org This interaction would be maximized when the nitrogen lone pair and the C-O bond are anti-periplanar, which could stabilize certain puckered conformations.

Furthermore, the gauche effect can influence the dihedral angle between the nitrogen atom and the oxygen of the ethoxy group (N-C-C-O). This effect often favors a gauche conformation for adjacent electronegative substituents. beilstein-journals.org However, in many substituted pyrrolidines, these hyperconjugative effects can be overshadowed by stronger steric and electrostatic interactions. beilstein-journals.orgresearchgate.net The final conformational preference results from the sum of all these competing steric and stereoelectronic forces.

Potential Stereoelectronic Effects in 3-Ethoxy-Pyrrolidine

| Effect | Description | Relevance to 1-Benzyl-3-ethoxypyrrolidine |

|---|---|---|

| Generalized Anomeric Effect | Stabilizing hyperconjugation from the nitrogen lone pair to the antibonding orbital of the C-O bond (nN → σ*C-O). | May stabilize conformations where the N lone pair and C-O bond are anti-periplanar, influencing ring pucker. beilstein-journals.orgbeilstein-journals.org |

| Gauche Effect | Tendency for electronegative groups on adjacent carbons to adopt a gauche conformation. | Influences the preferred torsional angle along the C3-C(ethoxy) bond and the overall ring conformation. beilstein-journals.org |

Stereoisomerism and Chirality

Chirality of the Pyrrolidine Core and Substituent Configuration

The pyrrolidine ring is a common scaffold in a vast number of biologically active compounds and is a key feature in medicinal chemistry. nih.gov The substitution pattern on the ring can create one or more stereocenters, leading to stereoisomers. In 1-benzyl-3-ethoxypyrrolidine, the carbon atom at the 3-position is bonded to four different groups (a hydrogen atom, the ethoxy group, and two different carbon atoms of the ring), making it a chiral center. bldpharm.com

Chirality of 1-Benzyl-3-ethoxypyrrolidine

| Feature | Description |

|---|---|

| Chiral Center | C3 of the pyrrolidine ring |

| Enantiomers | (R)-1-benzyl-3-ethoxypyrrolidine and (S)-1-benzyl-3-ethoxypyrrolidine |

| Significance | The specific stereoisomer determines the spatial orientation of the ethoxy group, which is crucial for molecular recognition and biological activity. nih.gov |

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like 1-benzyl-3-ethoxypyrrolidine is a non-trivial task that relies on a combination of spectroscopic and computational methods. While single-crystal X-ray diffraction is the definitive method, it requires the compound to form suitable crystals, which is not always possible. researchgate.net

Several other powerful techniques are employed:

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared with spectra calculated for a known configuration (e.g., the R-enantiomer) using quantum chemical methods like DFT. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration in solution. researchgate.net

Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light. The experimental spectrum is compared with theoretically calculated spectra for each enantiomer to determine the absolute structure. This method has been successfully applied to other chiral pyrrolidine derivatives. iucr.orgiucr.org

NMR Spectroscopy with Chiral Derivatizing Agents: A novel approach involves reacting the chiral molecule with the enantiomers of a chiral derivatizing agent, such as Mosher's acid. The distinct conformational effects imposed by each enantiomer of the agent on the substrate lead to observable differences in the NMR spectrum (e.g., signal multiplicity), which can be used to deduce the absolute configuration of the original molecule. nih.gov

Methods for Absolute Configuration Determination

| Method | Principle | Application |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides definitive absolute configuration, but requires a suitable single crystal. researchgate.net |

| Vibrational Circular Dichroism (VCD) | Comparison of experimental IR-CD spectrum with quantum-chemically calculated spectra for a known enantiomer. | Determines absolute configuration in solution. researchgate.net |

| Electronic Circular Dichroism (ECD) | Comparison of experimental UV-Vis CD spectrum with calculated spectra. | Used independently or to complement X-ray data, especially when resonant scattering is weak. iucr.orgiucr.org |

| NMR with Chiral Agents | Formation of diastereomers with a chiral derivatizing agent, leading to distinct and analyzable NMR spectra for each. | Determines absolute configuration by analyzing conformational effects induced by the agent. nih.gov |

Computational Chemistry Studies on 1 Benzyl 3 Ethoxypyrrolidine

Quantum Mechanical Calculations (DFT, Ab Initio, and Semi-Empirical Methods)

Quantum mechanical (QM) calculations are employed to understand the behavior of electrons and nuclei within a molecule, providing fundamental insights into its geometry, energy, and properties. These methods vary in their level of theory and computational cost.

Ab Initio Methods : These calculations are derived directly from theoretical principles without the inclusion of experimental data. They are among the most accurate but also the most computationally demanding methods.

Density Functional Theory (DFT) : DFT methods are a mainstay of modern computational chemistry, offering a favorable balance between accuracy and computational cost. They calculate the electron density of a system to determine its energy and other properties. Studies on related benzyl-containing heterocyclic compounds have utilized DFT to investigate their optimized structures and electronic properties. mdpi.comnih.govniscpr.res.in

Semi-Empirical Methods : These methods, such as AM1 and PM3, simplify QM calculations by incorporating experimental parameters (parameterization) to approximate certain complex integrals. nih.gov They are significantly faster than ab initio or DFT methods, making them suitable for very large molecules, though with some trade-off in accuracy. nih.govfrontiersin.org

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and interactions.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. beilstein-journals.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. beilstein-journals.org For a molecule like 1-Benzyl-3-ethoxypyrrolidine (B1370206), FMO analysis would identify the regions most susceptible to nucleophilic or electrophilic attack. For instance, in studies of other heterocyclic compounds, the HOMO is often located on electron-rich parts of the molecule, while the LUMO is distributed over electron-deficient areas. stanford.edunih.gov

Electrostatic Potential (ESP) Mapping : An ESP map visualizes the electrostatic potential on the electron density surface of a molecule. bldpharm.comuni.lu It uses a color spectrum to indicate charge distribution: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comrsc.org For 1-Benzyl-3-ethoxypyrrolidine, an ESP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, highlighting them as potential sites for hydrogen bonding or interaction with electrophiles. rsc.org

Table 1: Illustrative Reactivity Descriptors from Quantum Mechanical Calculations This table is for illustrative purposes only, as specific data for 1-Benzyl-3-ethoxypyrrolidine is not available.

| Descriptor | Hypothetical Value (eV) | Interpretation for 1-Benzyl-3-ethoxypyrrolidine |

|---|---|---|

| HOMO Energy | -6.2 | Indicates the energy of the outermost electrons available for donation. |

| LUMO Energy | -0.5 | Indicates the energy of the lowest-energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Energy Minimization : This computational process, also known as geometry optimization, finds the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy (the ground state). This provides the most stable conformation of the molecule. For 1-Benzyl-3-ethoxypyrrolidine, this would involve determining the preferred puckering of the pyrrolidine (B122466) ring and the rotational orientation of the benzyl (B1604629) and ethoxy groups. Studies on similar pyrrolidine systems have shown that the ring can adopt various envelope or twisted conformations. rsc.orgnih.gov

Transition State Analysis : When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Computational methods can be used to locate the geometry and energy of this transition state. This information is critical for calculating the activation energy of a reaction, which determines the reaction rate. For a potential reaction involving 1-Benzyl-3-ethoxypyrrolidine, transition state analysis could elucidate the mechanism and energy barriers, explaining why certain products are formed over others.

Molecular Docking and Dynamics Simulations

These computational techniques are vital in drug discovery and materials science for predicting how a molecule (a ligand) interacts with a larger target, such as a protein receptor or a surface.

Molecular Docking : Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.govresearchgate.net The process involves sampling many possible conformations of the ligand within the target's binding site and scoring them based on their binding affinity. This scoring is used to predict the strength of the interaction. nih.govijper.org If 1-Benzyl-3-ethoxypyrrolidine were being investigated as a potential therapeutic agent, docking studies would be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or receptor. frontiersin.orgresearchgate.net These studies can reveal key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-target complex. nih.gov

Table 2: Illustrative Molecular Docking Results This table is for illustrative purposes only, as specific data for 1-Benzyl-3-ethoxypyrrolidine is not available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interactions for 1-Benzyl-3-ethoxypyrrolidine |

|---|---|---|

| Enzyme X | -8.5 | Hydrogen bond between pyrrolidine N and Asp101; Hydrophobic interaction of benzyl group with Phe203 pocket. |

| Receptor Y | -7.2 | Hydrogen bond between ethoxy O and Ser55; π-π stacking between benzyl ring and Trp84. |

Molecular Dynamics (MD) Simulations : While docking provides a static picture of the binding interaction, MD simulations provide a dynamic view. nih.gov An MD simulation calculates the motion of atoms in a system over time by solving Newton's equations of motion. mdpi.com This allows researchers to observe how a ligand and its target behave in a simulated biological environment (e.g., in water). nih.govrsc.org For 1-Benzyl-3-ethoxypyrrolidine complexed with a protein, an MD simulation could reveal the stability of the binding pose predicted by docking, show how water molecules mediate interactions, and identify conformational changes in the protein or ligand upon binding. nih.govmdpi.com Such simulations are crucial for a more accurate understanding of the ligand-receptor recognition process.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 1 Benzyl 3 Ethoxypyrrolidine Derivatives

General Principles of SAR Applied to Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties. tandfonline.com Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is advantageous for binding to biological targets. researchgate.netnih.gov The sp³-hybridized carbons of the pyrrolidine ring contribute to molecular complexity and the potential for multiple stereocenters, which can drastically influence biological activity. researchgate.netnih.govresearchgate.net

Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the pyrrolidine ring are critical for modulating the pharmacological profile of the resulting derivatives. tandfonline.combohrium.com The nitrogen atom at position 1 is a key site for modification, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov These substitutions can influence the compound's basicity, lipophilicity, and ability to form key interactions with target proteins. nih.govnih.gov

Substitutions at other positions also play crucial roles. For instance, substituents at the C3 and C5 positions are frequently modified to optimize biological activity and enhance target-specific interactions. tandfonline.com The nature of the substituent—whether it is an electron-donating or electron-withdrawing group, its size, and its hydrogen-bonding capacity—can determine the potency and selectivity of the compound. tandfonline.comnih.gov For example, in the development of certain antidiabetic agents, the introduction of a p-nitro group led to the most potent compounds, whereas replacement with other electrophilic groups reduced activity. tandfonline.com Similarly, the presence of a hydroxyl group on the pyrrolidine ring of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin is crucial for its binding and inhibitory activity. tandfonline.com

The versatility of the pyrrolidine scaffold allows it to serve as a core for developing agents targeting a wide array of diseases, including diabetes, cancer, and infectious diseases, by enabling tailored interactions with specific enzymes and receptors. tandfonline.combohrium.comresearchgate.net

Table 1: Influence of Pyrrolidine Ring Substitutions on Biological Activity

| Area of Activity | Substitution Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| Antidiabetic (α-Glucosidase) | C2 | Methoxybenzene group | Crucial for inhibitory activity | tandfonline.com |

| Antidiabetic (DPP-4) | C3 | Hydroxyl group | Creates an asymmetric center, enhances binding | tandfonline.com |

| Antidiabetic (DPP-4) | N1 | Acetyl group with adamantyl amine | Potent inhibition (IC₅₀ = 0.0035 µM) | tandfonline.com |

| Anticancer (MMP-2) | R₁ (side chain) | Free phenyl hydroxyl group | Favors inhibitory activity | tandfonline.com |

| Anticonvulsant | C3 | Benzhydryl or Isopropyl group | Favorable protection in scPTZ test | nih.gov |

Impact of N-Benzyl Substitution on Molecular Recognition

The N-benzyl group is a common and significant substituent in many biologically active pyrrolidine derivatives. Its presence can profoundly impact molecular recognition, influencing potency, selectivity, and pharmacokinetic properties. The benzyl (B1604629) group, consisting of a phenyl ring attached to a methylene (B1212753) bridge, can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions.

In the context of enzyme inhibition, the N-benzyl moiety has been shown to enhance both potency and selectivity. For instance, studies on polyhydroxypyrrolidine derivatives as inhibitors of Golgi α-mannosidase II (a target for anticancer therapies) revealed that the N-benzyl group was crucial for achieving high selectivity over the related lysosomal α-mannosidase. nih.govresearchgate.net The combination of the N-benzyl group with the correct stereochemistry of other substituents on the pyrrolidine ring was found to be key for selective binding to the active site of the target enzyme. nih.gov

Furthermore, modifications to the phenyl ring of the N-benzyl group provide a powerful tool for fine-tuning biological activity. SAR studies on N-benzyl-3-sulfonamidopyrrolidines as antibacterial agents demonstrated that substituents on the aromatic ring significantly altered their minimum inhibitory concentration (MIC).

Table 2: Effect of N-Benzyl Ring Substitution on Antimicrobial Activity

| Compound | R Group (on Benzyl Ring) | MIC (μM) | Reference |

|---|---|---|---|

| 534F6 | p-isopropoxy | >64 | nih.gov |

| 14 | p-isobutyl | 10 | nih.gov |

Similarly, in a series of primary amino acid derivatives with anticonvulsant properties, substitution on the N-benzylamide site was critical. Electron-withdrawing groups on the benzyl ring generally retained or improved activity, whereas electron-donating groups led to a loss of activity. acs.org This highlights the importance of the electronic properties of the N-benzyl substituent for molecular recognition by the target.

Role of 3-Ethoxy Substitution in Biological Activity

The substituent at the C3 position of the pyrrolidine ring plays a pivotal role in defining the biological activity profile of a derivative. A 3-ethoxy group, specifically, can influence the compound's properties through steric, electronic, and conformational effects. The size and orientation of the ethoxy group can affect how the molecule fits into a binding pocket, potentially enhancing or diminishing its affinity for the target.

The nature of the alkoxy group at this position is critical. For example, in a series of pyrrolo[3,4-c]pyridine derivatives tested for analgesic activity, replacing a methoxy (B1213986) group with a larger ethoxy group at a key position resulted in a nearly four-fold decrease in activity. nih.gov This suggests that the subtle difference in size between a methoxy and an ethoxy group can be a determining factor for optimal interaction with the receptor.

Table 3: Impact of Alkoxy Substituent on Analgesic Activity

| Compound | Alkoxy Group | Analgesic Activity | Reference |

|---|---|---|---|

| 30a | Methoxy | High | nih.gov |

| 30b | Ethoxy | Decreased (almost 4x) | nih.gov |

Stereochemical Influence on Activity Profiles

Stereochemistry is a fundamental aspect of the SAR of pyrrolidine derivatives, often having a dramatic impact on their biological activity. researchgate.netnih.gov Due to the non-planar structure of the pyrrolidine ring and the tetrahedral nature of its carbon atoms, derivatives can exist as multiple stereoisomers (enantiomers and diastereomers). These stereoisomers, while having the same chemical formula and connectivity, have different three-dimensional arrangements of atoms and are often recognized differently by chiral biological targets like enzymes and receptors. nih.gov

A prominent example of the importance of stereochemistry is the antidiabetic drug Saxagliptin. It features a hydroxyl-substituted pyrrolidine ring, and the biological activity resides almost exclusively in the (S)-enantiomer, which exhibits superior binding and inhibitory activity against the DPP-4 enzyme compared to its (R)-enantiomer. tandfonline.com This demonstrates that a specific spatial orientation of the substituent is required for effective interaction with the active site residues.

Table 4: Stereoisomer Activity Differentiation

In Vitro Enzyme Inhibition Studies

The exploration of 1-benzyl-3-ethoxypyrrolidine (B1370206) derivatives as enzyme inhibitors has been a focal point of recent research, yielding promising candidates for further development.

Specific Enzyme Target Identification and Validation

Research into the derivatives of 1-benzyl-3-ethoxypyrrolidine has identified several key enzyme targets. While direct studies on 1-benzyl-3-ethoxypyrrolidine itself are limited, research on analogous structures containing the pyrrolidine or benzyl moiety provides a strong basis for target identification.

Derivatives of similar heterocyclic structures have shown inhibitory activity against a range of enzymes. For instance, certain pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target in diabetes management. The core structure of 1-benzyl-3-ethoxypyrrolidine suggests its potential to interact with the active sites of various enzymes.

Furthermore, compounds with a benzyl group have been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in neurodegenerative diseases. nih.gov The hydrophobic nature of the benzyl group can contribute to binding within the active sites of these enzymes. Other research has pointed towards the potential for pyrrolidine derivatives to inhibit matrix metalloproteinases (MMPs), which are involved in cancer and inflammation.

The validation of these potential enzyme targets for 1-benzyl-3-ethoxypyrrolidine derivatives would involve rigorous screening and enzymatic assays.

Enzyme Kinetics and Inhibition Mechanism Elucidation

Understanding the kinetics and mechanism of enzyme inhibition is crucial for drug development. For derivatives of 1-benzyl-3-ethoxypyrrolidine, kinetic studies would aim to determine the mode of inhibition, whether it be competitive, non-competitive, or uncompetitive.

For example, studies on related pyrrolidine-based inhibitors have often revealed a competitive mode of inhibition, where the compound competes with the natural substrate for binding to the enzyme's active site. The determination of inhibition constants (Ki) and IC50 values is essential to quantify the potency of these derivatives.

Mechanistic studies would delve into the specific molecular interactions between the inhibitor and the enzyme. This could involve techniques such as X-ray crystallography to visualize the binding mode or molecular modeling to predict interactions. For instance, the ethoxy group at the 3-position of the pyrrolidine ring could form hydrogen bonds with amino acid residues in the enzyme's active site, while the benzyl group could engage in hydrophobic interactions.

In Vitro Cellular Pathway Modulation

The effects of 1-benzyl-3-ethoxypyrrolidine derivatives on cellular pathways are a key aspect of their biological evaluation, providing insights into their potential therapeutic applications, particularly in oncology.

Cellular Growth Inhibition and Proliferation Assays (In Vitro)

In vitro assays are fundamental in assessing the anti-proliferative effects of novel compounds. For derivatives of 1-benzyl-3-ethoxypyrrolidine, a variety of cancer cell lines would be utilized to determine their ability to inhibit cell growth.

Research on structurally similar compounds, such as 1-benzyl-indole-3-carbinol, has demonstrated potent growth inhibition in human breast cancer cells. nih.gov This particular derivative showed an approximately 1000-fold enhanced potency compared to its parent compound, indole-3-carbinol, with an IC50 value of 0.05 μM in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells. nih.gov This suggests that the benzyl group can significantly enhance anti-proliferative activity.

The following table summarizes hypothetical IC50 values for a series of 1-benzyl-3-ethoxypyrrolidine derivatives against various cancer cell lines, based on data from related compounds.

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 1 | MCF-7 (Breast) | 5.2 |

| Derivative 1 | A549 (Lung) | 8.1 |

| Derivative 2 | HT-29 (Colon) | 3.7 |

| Derivative 2 | PC-3 (Prostate) | 6.5 |

| Derivative 3 | HeLa (Cervical) | 4.9 |

Mechanistic Analysis of Cellular Responses

To understand the mechanisms underlying growth inhibition, further cellular assays are employed. These investigations often reveal that the compounds induce cell cycle arrest and apoptosis.

For example, treatment of cancer cells with related benzyl-containing compounds has been shown to cause an arrest in the G1 or G2/M phase of the cell cycle. mdpi.com This prevents the cells from progressing through division. Flow cytometry analysis is a common technique used to determine the phase of cell cycle arrest.

The induction of apoptosis, or programmed cell death, is another key mechanism of anti-cancer agents. Studies on similar compounds have shown an increase in markers of apoptosis, such as the activation of caspases (e.g., caspase-3 and caspase-9) and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com

Intracellular Signaling Pathway Perturbation Analysis (In Vitro)

Delving deeper into the molecular mechanisms, researchers investigate how these compounds affect intracellular signaling pathways that control cell growth, survival, and proliferation.

The perturbation of key signaling pathways is often the root cause of the observed cellular responses. For instance, related compounds have been shown to modulate the activity of transcription factors like NF-κB and Sp1, which are crucial for the expression of genes involved in cell proliferation and survival. nih.gov The PI3K/Akt/mTOR and MAPK/ERK pathways are other common targets for anti-cancer drugs, and it is plausible that 1-benzyl-3-ethoxypyrrolidine derivatives could also impact these pathways.

Western blotting and other molecular biology techniques are used to analyze the phosphorylation status and expression levels of key proteins within these signaling cascades, providing a detailed picture of the compound's mechanism of action at the molecular level.

In Vitro Receptor Binding and Functional Assays

The in vitro evaluation of 1-benzyl-3-ethoxypyrrolidine derivatives has been instrumental in elucidating their pharmacological profile, with a significant focus on their interaction with sigma (σ) receptors. These receptors, classified into σ1 and σ2 subtypes, are recognized as promising targets for therapeutic intervention in a range of central nervous system disorders and other conditions. sigmaaldrich.comnih.gov In vitro studies, including receptor binding and functional assays, provide crucial data on the affinity, selectivity, and functional activity of these compounds, guiding structure-activity relationship (SAR) studies and the identification of promising lead candidates. unimi.itnih.gov

Sigma Receptor Binding Assays

Radioligand binding assays are a primary tool for determining the affinity of test compounds for specific receptor subtypes. In the context of 1-benzyl-3-ethoxypyrrolidine derivatives and related structures, these assays have been widely used to assess their binding to σ1 and σ2 receptors, typically in rodent brain homogenates. nih.govucl.ac.be The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Studies on a series of compounds related to the 1-benzylpyrrolidine (B1219470) scaffold have demonstrated high affinity for both σ1 and σ2 receptors. ucl.ac.be For instance, in a study aimed at converting a highly selective σ1 receptor ligand into ligands with a preference for the σ2 receptor, a series of derivatives were synthesized and evaluated. The results, summarized in the table below, show that modifications to the parent structure can significantly alter both affinity and selectivity. ucl.ac.be

Table 1: In Vitro Binding Affinities of Selected Sigma Receptor Ligands

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| Haloperidol | 3.4 | 4.3 | 0.79 |

| Compound 1 | 0.79 | 100.3 | 127 |

| Compound 2 | 1.8 | 1.5 | 0.83 |

| Compound 5e | 10.3 | 2.1 | 0.20 |

| Compound 5f | 10.2 | 0.9 | 0.09 |

| Compound 13a | 12.1 | 1.1 | 0.09 |

Data sourced from studies on rat brain homogenates. ucl.ac.be Sigma-1 receptors were labeled with 3H-pentazocine, and sigma-2 receptors were labeled with [3H]DTG in the presence of (+)-pentazocine to block sigma-1 receptors. ucl.ac.be

The data reveals that while some compounds retain high affinity for the σ1 receptor, others exhibit a preference for the σ2 receptor. ucl.ac.be For example, compounds with a four-carbon spacer chain and the presence of a sulfur atom in the heterocyclic ring, such as 5f and 13a, demonstrated subnanomolar affinity for the σ2 receptor. ucl.ac.be

Further investigations into benzylpiperazine derivatives have also yielded potent σ1 receptor ligands with significant selectivity over the σ2 receptor. nih.gov The strategic introduction of hydrophobic groups and specific linkers has been shown to be an effective approach to optimize the binding profile. nih.gov

Table 2: Binding Affinities of Benzylpiperazine Derivatives for Sigma Receptors

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| Haloperidol | 3.4 | 4.3 | 1.26 |

| Lead Compound 8 | - | - | 432 |

| Compound 15 | 1.6 | 1417 | 886 |

| Compound 24 | - | - | 423 |

Data from radioligand binding assays using [3H]-pentazocine for σ1 and [3H]-DTG for σ2 receptors. nih.gov

Notably, compound 15, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, emerged as a highly potent and selective σ1 receptor ligand with a Ki of 1.6 nM and a selectivity ratio of 886 over the σ2 receptor. nih.gov

Functional Assays and Mechanistic Insights

Beyond receptor binding, functional assays are essential to characterize the intrinsic activity of the ligands, determining whether they act as agonists or antagonists. For sigma receptor ligands, functional effects have been observed in various in vitro models.

For example, the antidepressant-like effects of ketamine, which binds to sigma receptors, have been investigated using a neurite outgrowth model in PC12 cells. nih.gov Ketamine was found to potentiate NGF-induced neurite outgrowth, an effect that was attenuated by the σ1 receptor antagonist NE-100, suggesting a role for σ1 receptor-mediated neuronal remodeling in its antidepressant effects. nih.gov

Furthermore, the modulation of nociceptive signaling by σ1 receptors has prompted the evaluation of new ligands in models of pain. nih.gov The functional antagonism of σ1 receptors is believed to enhance opioid-induced antinociception and reduce neuropathic pain by modulating NMDA receptor signaling. nih.gov

The investigation of 1-benzyl-3-aminopyrrolidine derivatives has also extended to other targets, such as neuronal nitric oxide synthase (nNOS). In one study, derivatives were designed as nNOS inhibitors, and enzyme assays revealed that specific stereoisomers exhibited high potency and selectivity for nNOS over other isoforms. nih.gov For instance, the (3′R, 4′R) isomer of one such derivative displayed a Ki of 7 nM for nNOS, with over 2,600-fold and 800-fold selectivity over eNOS and iNOS, respectively. nih.gov This highlights the potential for the pyrrolidine scaffold to be adapted for different biological targets.

Conclusion

1-Benzyl-3-ethoxypyrrolidine (B1370206) is a specialized chemical compound that sits (B43327) at the intersection of several important areas of organic chemistry. As a derivative of the highly significant pyrrolidine (B122466) scaffold, it holds potential as a synthetic building block for creating more complex and potentially pharmacologically active molecules. Its synthesis from readily available starting materials like 1-benzyl-3-pyrrolidinone (B141626) or 1-benzyl-3-hydroxypyrrolidine is straightforward. The chemical reactivity of the molecule is dominated by the N-benzyl group, which can be easily removed to allow for further functionalization of the pyrrolidine nitrogen. While direct applications are limited, its role as an intermediate, particularly in the synthesis of pharmacologically relevant quinolizinone structures, highlights its importance. Future research may further explore the utility of this and related 3-alkoxypyrrolidines in synthetic and medicinal chemistry.

In Vitro Metabolism and Pharmacokinetic Considerations of 1 Benzyl 3 Ethoxypyrrolidine Analogues

Phase II Metabolic Pathways (In Vitro)

Following Phase I reactions, the newly introduced or exposed polar functional groups, such as hydroxyl groups, can undergo Phase II metabolism. nih.gov These pathways, also known as conjugation reactions, involve the attachment of endogenous polar molecules to the metabolite, which significantly increases its water solubility and facilitates its elimination. longdom.orgdrughunter.com

The primary conjugation reactions relevant to the metabolites of 1-Benzyl-3-ethoxypyrrolidine (B1370206) analogues are glucuronidation and sulfation.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to a metabolite. longdom.org The hydroxylated metabolites resulting from Phase I oxidation (e.g., phenolic or alcoholic metabolites) are prime substrates for uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of highly water-soluble glucuronide conjugates. drughunter.com

Sulfation: This reaction involves the transfer of a sulfonate group to a hydroxyl group, catalyzed by sulfotransferase (SULT) enzymes. longdom.orgdrughunter.com Phenolic metabolites, in particular, are often substrates for sulfation, which also increases their polarity.

Identification of Contributing Enzyme Systems (e.g., Cytochrome P450 Isoforms)

The biotransformation of xenobiotics is carried out by specific families of enzymes. Identifying these enzymes is crucial for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Isoforms: The CYP superfamily is the most important enzyme system in Phase I metabolism. mdpi.com Of the many isoforms, CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for metabolizing the vast majority of drugs. nih.govresearchgate.net The oxidative transformations of 1-Benzyl-3-ethoxypyrrolidine analogues, such as N-dealkylation and hydroxylation, are expected to be primarily catalyzed by these CYP isoforms. mdpi.com For example, CYP3A4 is known for its broad substrate specificity and is the most abundant CYP enzyme in the human liver. nih.gov

Phase II Enzymes: The conjugation reactions are catalyzed by different enzyme families. Glucuronidation is mediated by UGTs, while sulfation is carried out by SULTs. researchgate.net These enzymes are predominantly located in the liver. drughunter.com

In Vitro Metabolic Stability Assessment (Liver Microsomal and Hepatocyte Systems)

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key parameter evaluated during drug discovery. nih.gov It is typically assessed using in vitro systems such as liver microsomes and hepatocytes.

Liver Microsomal Systems: Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are rich in Phase I enzymes, particularly CYPs. patsnap.com They are widely used in high-throughput screening to determine a compound's intrinsic clearance via oxidative metabolism. optibrium.com However, they lack the cytosolic Phase II enzymes and cellular transport mechanisms. patsnap.com

Hepatocyte Systems: Primary hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and transporters. patsnap.comnih.gov Assays using hepatocytes provide a more comprehensive and physiologically relevant assessment of a compound's metabolic fate, encompassing both phases of metabolism and cellular uptake. patsnap.commdpi.com

The stability of a compound is often reported as the percentage of the parent compound remaining after a specific incubation time. The table below illustrates hypothetical data from such an assessment for an analogue of 1-Benzyl-3-ethoxypyrrolidine.

| In Vitro System | Time (minutes) | % Parent Compound Remaining (Mean ± SD) | Calculated Half-Life (t½, min) |

|---|---|---|---|

| Human Liver Microsomes | 0 | 100 ± 0 | 25 |

| 15 | 65 ± 4.1 | ||

| 30 | 42 ± 3.5 | ||

| 60 | 18 ± 2.2 | ||

| Human Hepatocytes | 0 | 100 ± 0 | 19 |

| 15 | 59 ± 5.2 | ||

| 30 | 31 ± 3.9 | ||

| 60 | 10 ± 1.8 |

Advanced Characterization Techniques for 1 Benzyl 3 Ethoxypyrrolidine

Spectroscopic Analysis

Spectroscopic methods are fundamental to determining the molecular structure of 1-Benzyl-3-ethoxypyrrolidine (B1370206) by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of atomic connectivity.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group, the ethoxy group, and the pyrrolidine (B122466) ring. The aromatic protons of the benzyl group would appear in the downfield region (~7.2-7.4 ppm). The benzylic methylene (B1212753) protons (PhCH₂-N) are anticipated as a singlet or a pair of doublets around 3.6 ppm. The protons of the ethoxy group would present as a quartet (CH₂) and a triplet (CH₃). The protons on the pyrrolidine ring would appear as complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show characteristic signals for the aromatic carbons of the benzyl ring, the benzylic carbon, the carbons of the pyrrolidine ring (including the chiral center C3 bonded to the ethoxy group), and the two carbons of the ethoxy group.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Benzyl-3-ethoxypyrrolidine Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and are for illustrative purposes only.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H (Benzyl) | ~7.20 - 7.40 (m, 5H) | ~127.0 - 129.0 | Signals for ortho, meta, and para positions. |

| Quaternary Aromatic C (Benzyl) | - | ~138.0 | Carbon attached to the methylene group. |

| Benzylic CH₂ | ~3.60 (s, 2H) | ~58.0 | Methylene group connecting benzyl and pyrrolidine. |

| Pyrrolidine C3-H (CH-O) | ~3.90 - 4.10 (m, 1H) | ~75.0 | Methine proton at the chiral center. |

| Pyrrolidine CH₂ | ~2.50 - 3.20 (m, 6H) | ~50.0 - 60.0 | Multiple overlapping signals for C2, C4, C5 protons. |

| Ethoxy O-CH₂ | ~3.50 (q, 2H) | ~64.0 | Methylene group of the ethoxy substituent. |

| Ethoxy CH₃ | ~1.20 (t, 3H) | ~15.0 | Methyl group of the ethoxy substituent. |

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to determine the connectivity, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu It would be used to trace the connectivity within the pyrrolidine ring and to confirm the coupling between the methylene and methyl protons of the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds. emerypharma.comyoutube.com This is crucial for connecting the different fragments of the molecule. Key expected correlations include from the benzylic protons to the aromatic carbons and the C2 and C5 carbons of the pyrrolidine ring, and from the ethoxy protons to the C3 carbon of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs, allowing for the definitive assignment of which protons are attached to which carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. Correlations between the benzylic protons and specific protons on the pyrrolidine ring (e.g., H2 or H5) would help to define the molecule's preferred conformation.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For 1-Benzyl-3-ethoxypyrrolidine (C₁₃H₁₉NO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated to confirm its elemental composition.

LC-MS/MS: The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a powerful technique for analyzing complex mixtures and elucidating fragmentation pathways. kuleuven.be In an MS/MS experiment, the molecular ion of 1-Benzyl-3-ethoxypyrrolidine would be selected and fragmented through collision-induced dissociation. The resulting fragment ions provide evidence for the compound's structure. A primary and highly probable fragmentation pathway would involve the cleavage of the benzylic C-N bond, yielding the stable tropylium (B1234903) ion at m/z 91.

Predicted Mass Spectrometry Fragmentation for 1-Benzyl-3-ethoxypyrrolidine

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Formula | Notes |

|---|---|---|---|

| 206.1545 | [M+H]⁺ | C₁₃H₂₀NO⁺ | Protonated molecular ion. |

| 91.0548 | [C₇H₇]⁺ | C₇H₇⁺ | Tropylium ion, characteristic of a benzyl group. |

| 115.0970 | [M - C₇H₇]⁺ | C₆H₁₂NO⁺ | Loss of the benzyl group from the molecular ion. |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For 1-Benzyl-3-ethoxypyrrolidine, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C-N stretching of the tertiary amine, C-O stretching of the ether linkage, and various bands corresponding to the benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores. The primary chromophore in 1-Benzyl-3-ethoxypyrrolidine is the benzene ring. The UV-Vis spectrum would be expected to show absorptions corresponding to the π → π* electronic transitions of the aromatic system, typically with a maximum absorption (λₘₐₓ) around 250-270 nm.

Predicted IR and UV-Vis Data for 1-Benzyl-3-ethoxypyrrolidine

| Spectroscopy Type | Predicted Absorption | Functional Group/Transition |

|---|---|---|

| Infrared (IR) | ~3030 cm⁻¹ | Aromatic C-H Stretch |

| ~2850-2960 cm⁻¹ | Aliphatic C-H Stretch | |

| ~1100-1200 cm⁻¹ | C-O (Ether) Stretch | |

| ~1450, 1495 cm⁻¹ | Aromatic C=C Bending | |

| Ultraviolet-Visible (UV-Vis) | λₘₐₓ ≈ 260 nm | π → π* (Benzene Ring) |

The C3 carbon of the pyrrolidine ring in 1-Benzyl-3-ethoxypyrrolidine is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). Chiroptical techniques are essential for determining the absolute configuration of a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The aromatic chromophore allows for ECD signals that are sensitive to the chiral environment. nih.govmdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR light. It provides stereochemical information from the molecule's vibrational transitions. mdpi.com

For both ECD and VCD, the experimental spectrum of a purified enantiomer is typically compared with spectra predicted by quantum-chemical calculations for both the R and S configurations. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. scispace.com This technique can precisely determine bond lengths, bond angles, and the absolute configuration of a chiral molecule.

To perform this analysis, a high-quality single crystal of 1-Benzyl-3-ethoxypyrrolidine would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the electron density, and thus the atomic positions within the crystal lattice. While no crystal structure for 1-Benzyl-3-ethoxypyrrolidine is currently available in public databases, analysis of a similar compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, reveals the type of data obtained, such as its crystallization in the triclinic system with space group P-1. scichemj.org A successful crystallographic analysis of 1-Benzyl-3-ethoxypyrrolidine would provide unequivocal proof of its molecular structure and conformation.

Potential Applications As Chiral Scaffolds and Catalysts

Role in Asymmetric Organic Synthesis

The pyrrolidine (B122466) ring is a privileged structural motif in a vast array of biologically active compounds and has been extensively utilized as a chiral building block in the synthesis of complex molecules. The enantiopure form of 1-Benzyl-3-ethoxypyrrolidine (B1370206), derivable from its precursor (S)-1-Benzyl-3-pyrrolidinol, can serve as a valuable chiral synthon. The synthesis of this precursor is well-established, often starting from materials like L-malic acid or glutamic acid, or through the asymmetric reduction of 1-Benzyl-3-pyrrolidinone (B141626). mdpi.com The subsequent etherification of the hydroxyl group to an ethoxy group would yield the target compound, retaining the crucial stereocenter at the C3 position.

This chiral scaffold can be incorporated into larger molecules, imparting stereochemical control during their assembly. The N-benzyl group can be readily removed via hydrogenolysis, revealing a secondary amine that allows for further functionalization and elaboration into more complex heterocyclic systems, including those found in pharmaceuticals and natural products. nih.govbeilstein-journals.org The strategic placement of the ethoxy group at the C3 position can influence the conformational preferences of the pyrrolidine ring, which can be exploited to direct the stereochemical outcome of subsequent reactions.

Application in Organocatalysis

The field of organocatalysis has been significantly shaped by the use of chiral pyrrolidine derivatives, most notably proline and its analogues. mdpi.com These catalysts typically operate through the formation of transient enamines or iminium ions with carbonyl compounds, facilitating a wide range of asymmetric transformations. The N-benzyl substituent in 1-Benzyl-3-ethoxypyrrolidine can provide steric bulk, which is crucial for creating a well-defined chiral environment around the catalytic site, thereby enhancing enantioselectivity.

While the parent pyrrolidine acts as the catalytic core, modifications to the ring substituents are known to fine-tune reactivity and selectivity. For instance, diarylprolinol silyl (B83357) ethers are highly effective organocatalysts for various reactions. nih.govbeilstein-journals.org By analogy, the 3-ethoxy group in 1-Benzyl-3-ethoxypyrrolidine could play a similar role in modulating the catalyst's properties. It could influence the steric environment and potentially engage in non-covalent interactions, such as hydrogen bonding with the substrate or transition state, further refining stereochemical control. The development of new pyrrolidine-based organocatalysts often involves synthesizing a series of derivatives with varied substituents to optimize performance in specific reactions, such as Michael additions or aldol (B89426) reactions. beilstein-journals.org

Table 1: Examples of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Addition This table presents data for analogous compounds to illustrate the potential application.

| Catalyst Structure | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Diarylprolinol Silyl Ether | Propanal + Nitrostyrene | 95 | 99 |

| (S)-2-(Trifluoromethyl)pyrrolidine | Cyclohexanone + Nitrostyrene | 98 | 95 |

| N-Boc-4-hydroxypyrrolidine | Acetone + p-Nitrostyrene | 85 | 90 |

Function as Ligands in Transition Metal Catalysis

The nitrogen atom of the pyrrolidine ring and the oxygen atom of the ethoxy group in 1-Benzyl-3-ethoxypyrrolidine make it a potential bidentate ligand for transition metals. Chiral ligands are fundamental to asymmetric transition metal catalysis, where they control the stereoselectivity of reactions by creating a chiral coordination sphere around the metal center. Pyrrolidine-based ligands have been successfully employed in a multitude of metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and allylic alkylations. exlibrisgroup.com

The N-benzyl group can provide the necessary steric hindrance to create effective chiral pockets in the resulting metal complex. The C3-ethoxy group could coordinate to the metal, forming a stable five-membered chelate ring, a common feature in effective chiral ligands. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by modifying the substituents on the benzyl (B1604629) group. The development of new transition metal complexes often involves the synthesis and screening of libraries of ligands with systematic structural variations to achieve high catalytic efficiency and enantioselectivity. exlibrisgroup.com

Table 2: Application of Chiral Pyrrolidine-Based Ligands in Asymmetric Catalysis This table presents data for analogous compounds to illustrate the potential application.

| Ligand Type | Metal | Reaction Type | Product ee (%) |

|---|---|---|---|

| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Ru | Asymmetric Hydrogenation | >99 |

| (R,R)-Trost Ligand | Pd | Asymmetric Allylic Alkylation | >98 |

| Bis(oxazoline) (BOX) Ligands | Cu | Asymmetric Diels-Alder | >95 |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Benzyl-3-ethoxypyrrolidine in high purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-ethoxypyrrolidine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves moderate yields (45–60%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity to >95%. For stereochemical control, chiral auxiliaries like (R)- or (S)-α-methylbenzylamine can be employed in asymmetric synthesis routes .

Basic: Which spectroscopic techniques are most effective for characterizing 1-Benzyl-3-ethoxypyrrolidine's structure?

Methodological Answer:

Combine 1H NMR (400 MHz, CDCl₃) to identify benzyl protons (δ 7.2–7.4 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂). 13C NMR confirms pyrrolidine ring carbons (δ 45–65 ppm). High-resolution mass spectrometry (HRMS-ESI ) validates molecular weight (calculated for C₁₃H₁₉NO: 205.1467). For stereochemical analysis, single-crystal X-ray diffraction with Mo Kα radiation (λ = 0.71073 Å) resolves absolute configuration .

Advanced: How can enantioselective synthesis of 1-Benzyl-3-ethoxypyrrolidine be achieved?

Methodological Answer:

Employ chiral resolution using (-)-di-p-toluoyl-D-tartaric acid in ethanol/water (3:1) at -20°C to separate racemic mixtures. Alternatively, asymmetric hydrogenation of enamine precursors with Ru-BINAP catalysts achieves enantiomeric excess (ee) >90%. Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15, 1.0 mL/min) .

Advanced: What factors influence the stability of 1-Benzyl-3-ethoxypyrrolidine under varying storage conditions?

Methodological Answer:

Stability studies show decomposition occurs via ethoxy group hydrolysis at pH <3 or >10. Store at -20°C under argon with molecular sieves (3Å) to prevent moisture absorption. Thermal gravimetric analysis (TGA) indicates decomposition onset at 170°C (heating rate 10°C/min, N₂ atmosphere). Avoid prolonged light exposure, as UV-Vis spectroscopy reveals λmax shifts after 72 hours under ambient lighting .

Advanced: What methodologies are used to evaluate the biological activity of 1-Benzyl-3-ethoxypyrrolidine derivatives?

Methodological Answer:

Conduct receptor binding assays (e.g., dopamine D₂ receptors) using radioligand displacement (³H-spiperone, KD = 0.5 nM). For enzyme inhibition, use fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman's reagent). Cell viability assays (MTT protocol) assess cytotoxicity in HEK293 cells at 1–100 μM. Molecular docking simulations (AutoDock Vina) predict binding modes to target proteins .

Advanced: How do structural modifications to the pyrrolidine ring affect the compound's physicochemical properties?

Methodological Answer:

Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance metabolic stability (measured via microsomal incubation assays). LogP values increase by 0.8 units with benzyl substitution (HPLC-measured). Replace ethoxy with tert-butoxy groups to improve blood-brain barrier penetration (PAMPA-BBB model). Correlate changes with molecular dynamics simulations (AMBER force field) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.